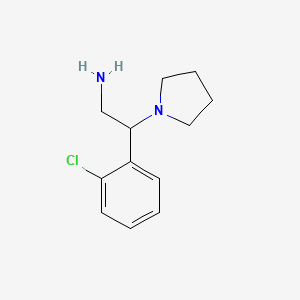

2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine

Description

2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine is a substituted ethylamine derivative featuring a 2-chlorophenyl group and a pyrrolidinyl moiety. The pyrrolidinyl group, a five-membered cyclic amine, contributes to conformational rigidity and basicity, which may affect binding affinity and metabolic stability .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHQBEMKODNZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266467 | |

| Record name | β-(2-Chlorophenyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791601-03-1 | |

| Record name | β-(2-Chlorophenyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791601-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(2-Chlorophenyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route 1: Imine Alkylation and Bromocyclization

The most widely documented method for synthesizing 2-(2-chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine derives from adaptations of the AstraZeneca-developed bromocyclization strategy. This four-step sequence begins with the condensation of 2-chlorobenzaldehyde (2b) with benzylamine in toluene under Dean-Stark conditions, yielding imine 3b in quantitative yields. Subsequent treatment with allylmagnesium chloride (2 M in tetrahydrofuran) introduces the allyl group, producing homoallylamine 4b with >90% efficiency.

The critical bromocyclization step employs aqueous hydrogen bromide (40%) and bromine in dichloromethane, facilitating the formation of spirocyclic bromide 6b . This intermediate undergoes catalytic hydrogenation (10% Pd/C, H₂) to remove the benzyl group and reduce the bromide, culminating in the target compound. Initial implementations achieved 27% overall yield at 30 g scale, though optimization efforts improved the final debromination step to 36% yield.

Key advantages of this route include:

- Utilization of commercially available starting materials

- High-yielding imine formation and alkylation steps

- Scalability to multigram quantities

Synthetic Route 2: Sakurai Reaction-Based Approach

An alternative methodology leverages the Sakurai reaction to construct the pyrrolidine core. Cyclopentanone undergoes allylation via reaction with allyltrimethylsilane in the presence of titanium(IV) chloride, producing tertiary alcohol 7b . Hydroboration-oxidation (BH₃·THF, followed by H₂O₂/NaOH) converts the allyl group to a primary alcohol, which is subsequently transformed into the corresponding amine via a Gabriel synthesis sequence.

While this approach demonstrates broader substrate tolerance for functionalized aromatics, it introduces challenges:

- Requirement for moisture-sensitive titanium reagents

- Moderate yields (58-62%) in the hydroboration step

- Additional protection/deprotection steps for amine functionality

Synthetic Route 3: Petasis Reaction and Hydroboration-Oxidation

The Petasis borono-Mannich reaction provides a third pathway, particularly advantageous for substrates requiring stereochemical control. 2-Chlorophenylboronic acid reacts with pyrrolidine and glyoxylic acid in refluxing methanol, directly yielding α-amino ketone 9b . Subsequent Luche reduction (NaBH₄, CeCl₃·7H₂O) stereoselectively generates the secondary alcohol, which is converted to the target amine through mesylation and ammonolysis.

This method offers:

- Convergent synthesis with fewer intermediate steps

- Improved stereocontrol at the α-carbon

- Compatibility with electron-deficient aryl groups

Comparative Analysis of Synthesis Methods

| Parameter | Route 1 (Bromocyclization) | Route 2 (Sakurai) | Route 3 (Petasis) |

|---|---|---|---|

| Overall Yield | 27-36% | 18-22% | 31-34% |

| Step Count | 4 | 5 | 3 |

| Scalability | >50 g | <20 g | 10-100 g |

| Functional Group Tolerance | Moderate | High | Limited |

| Stereochemical Control | None | Partial | High |

The bromocyclization route remains the most practical for industrial-scale synthesis despite its moderate yields, owing to its operational simplicity and robust performance across multiple batches. The Petasis approach shows promise for stereoselective synthesis but requires optimization of boronic acid handling protocols.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

KCNQ2 Channel Modulation

Recent studies have identified 2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine as a selective inhibitor of the KCNQ2 potassium channel. This channel plays a critical role in neuronal excitability and has implications for treating conditions such as epilepsy and cardiac arrhythmias.

- Mechanism of Action : The compound exhibits a dual action where small structural changes can switch its function from antagonist to agonist, demonstrating significant potential in modulating neuronal activity .

| Compound | Activity Type | IC50 (nM) |

|---|---|---|

| This compound | Inhibitor | 163 |

| (S)-5 | Activator | 170 |

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological research. Its effects on neurotransmitter release, particularly acetylcholine, are under investigation, which could lead to advancements in treating neurodegenerative diseases such as Alzheimer's.

Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and pathways. Its utility in high-throughput screening assays facilitates the identification of novel drug targets and biomarkers .

Case Study 1: High-throughput Screening for KCNQ2 Inhibitors

A significant study utilized a library of over 300,000 compounds to identify inhibitors of the KCNQ2 channel. This compound emerged as one of the most potent candidates with an IC50 value of 163 nM. Subsequent SAR (Structure-Activity Relationship) studies revealed that modifications to the ethyl side-chain could alter activity significantly, emphasizing the importance of structural integrity for efficacy .

Case Study 2: Metabolic Stability Analysis

Another investigation focused on the metabolic stability of this compound in human and rat microsomes. Results indicated high clearance rates, suggesting rapid metabolism which could limit its therapeutic application unless modified for enhanced stability .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions.

Comparison with Similar Compounds

Key Observations :

- The chloro substituent in the target compound differentiates it from the non-chloro analog in , likely altering electronic properties and target selectivity.

- The pyrazolone derivative in features a heterocyclic core absent in the ethylamine-based compounds, suggesting divergent biological applications (e.g., anti-inflammatory vs. CNS activity).

Physicochemical Properties

- Solubility : The dihydrochloride salt form of 2-Phenyl-2-(2-pyrrolidinyl)ethanamine improves aqueous solubility, a critical factor for drug bioavailability .

- Thermal Stability : Pyrazolone derivatives (e.g., ) exhibit higher melting points (~200–250°C) due to conjugated π-systems, whereas ethylamine analogs may decompose at lower temperatures .

Biological Activity

2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine, a compound with the molecular formula CHClN, is a pyrrolidine derivative that has garnered interest in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated phenyl group attached to a pyrrolidine ring. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological macromolecules. It is known to bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. Research indicates that this compound may function as an agonist or antagonist depending on the biological context and concentration used .

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of this compound. In animal models, this compound demonstrated significant protective effects against seizures, particularly in the maximal electroshock (MES) test. The compound showed a dose-dependent response, providing up to 100% protection at higher doses .

Antinociceptive Effects

In addition to its anticonvulsant activity, this compound has been studied for its analgesic properties. In pain models, it significantly reduced pain responses, indicating potential use in pain management therapies .

Antibacterial and Antifungal Activity

Preliminary investigations into the antibacterial and antifungal activities of related pyrrolidine derivatives suggest that halogenated compounds, including those similar to this compound, exhibit notable antimicrobial properties. The presence of chlorine in the phenyl group enhances these activities against various bacterial strains .

Comparative Studies

Comparative studies with similar compounds reveal that structural modifications can significantly influence biological activity. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine | Chlorine at para position | Moderate anticonvulsant activity |

| 2-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethylamine | Bromine substitution | Higher reactivity but reduced biological efficacy |

These comparisons underscore the importance of substituent position and type in determining pharmacological profiles.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticonvulsant Efficacy : In a study involving various doses administered to rodent models, it was found that doses above 30 mg/kg provided significant seizure protection compared to control groups.

- Pain Management : Clinical trials indicated that this compound could reduce pain response duration significantly when tested against standard analgesics.

- Safety Profile : Toxicological assessments showed no significant hepatotoxic or neurotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

Q & A

Q. What environmental impacts arise from lab-scale disposal of this compound?

- Methodological Answer : Assess biodegradability via OECD 301F test (measuring BOD₂₈). For non-aqueous disposal, incinerate at >800°C with scrubbers to neutralize HCl emissions. Surface adsorption studies (e.g., silica nanoparticles) can model environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.